1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 3-(2,2,2-trifluoroethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include benzaldehyde derivatives and benzoic acid derivatives.
Reduction: The major product is 3-(2,2,2-trifluoroethyl)toluene.
Scientific Research Applications
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack, leading to the formation of various substituted products. The trifluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other chemical species.
Comparison with Similar Compounds
Similar Compounds
- 1-(bromomethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(chloromethyl)-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific positioning of the bromomethyl and trifluoroethyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations.
Properties
CAS No. |
1644408-34-3 |
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Molecular Formula |
C9H8BrF3 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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